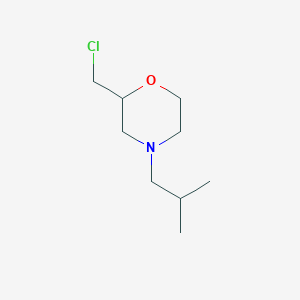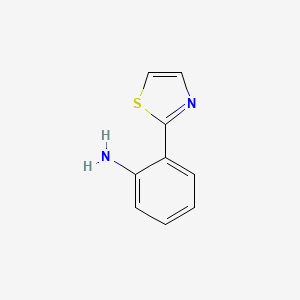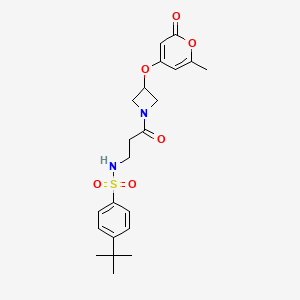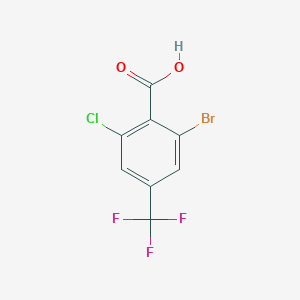
(3-((3-メトキシピラジン-2-イル)オキシ)ピペリジン-1-イル)(4-メチルピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H25N5O3 and its molecular weight is 335.408. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
MPMPは、潜在的な抗がん剤として有望視されています。研究者らは、肺癌細胞株(特にA549細胞)に対するその効果を調査してきました。 MTTアッセイを用いたin vitro研究では、細胞毒性効果が示され、肺がん治療の可能性を示唆しています . さらに、その作用機序を詳細に解明し、治療の可能性を最適化するために、さらなるメカニズム的調査が不可欠です。
抗炎症活性
MPMPが属する化合物群であるカルコンは、抗炎症作用を示します。これらの分子は、炎症性経路を調節することにより、炎症関連疾患を軽減する可能性があります。 MPMPの特定の抗炎症メカニズムは、さらなる調査が必要です .
抗酸化の可能性
カルコンは、その抗酸化活性で知られています。MPMPの構造は、抗酸化特性も有している可能性を示唆しています。抗酸化物質は、細胞を酸化ストレスから保護し、さまざまな疾患を予防する上で重要な役割を果たします。 MPMPの抗酸化能力を調査することで、貴重な知見が得られる可能性があります .
抗菌効果
カルコンは、さまざまな病原菌に対して抗菌活性を示してきました。MPMPの抗菌の可能性はまだ完全に解明されていませんが、研究の有望な分野です。 その特定の標的とメカニズムを特定することで、新しい抗菌療法に貢献できる可能性があります .
抗ウイルス用途
カルコンは、抗ウイルス剤として研究されています。MPMPの構造は、共役二重結合系を持つため、ウイルス複製を阻害する可能性があります。 特定のウイルスに対するその効果を調査することで、新しい抗ウイルス戦略につながる可能性があります .
その他の生物活性
上記分野以外にも、カルコンとピラゾール(MPMPのもう1つの成分)は、鎮痛、抗血小板、抗マラリア効果など、さまざまな他の生物活性を示しています。 MPMPがこれらの分野に関与している直接的な証拠は限られていますが、その構造的特徴は、さらなる調査のための興味深い候補となっています .
要約すると、MPMPの多面的な特性は、科学的探求のための興味深い化合物となっています。 研究者らは、そのメカニズムを調査し、合成を最適化し、さまざまな分野での潜在的な治療用途を探索し続ける必要があります . 特定の質問がある場合や、さらに詳細が必要な場合は、お気軽にお問い合わせください!
特性
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-19-8-10-20(11-9-19)16(22)21-7-3-4-13(12-21)24-15-14(23-2)17-5-6-18-15/h5-6,13H,3-4,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYZDDZXTORJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2387944.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)


![(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2387952.png)
![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)

